Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine

Solubility Lead optimization Physicochemical property

4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine (CAS 919278-13-0) is a heterocyclic chloropyrrolopyrimidine intermediate. Its core 5H-pyrrolo[3,2-d]pyrimidine scaffold is recognized in medicinal chemistry for constructing kinase inhibitors and nucleoside analogs.

Molecular Formula C11H14ClN3O2
Molecular Weight 255.70 g/mol
CAS No. 919278-13-0
Cat. No. B15214733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine
CAS919278-13-0
Molecular FormulaC11H14ClN3O2
Molecular Weight255.70 g/mol
Structural Identifiers
SMILESCOCCOCCN1C=CC2=C1C(=NC=N2)Cl
InChIInChI=1S/C11H14ClN3O2/c1-16-6-7-17-5-4-15-3-2-9-10(15)11(12)14-8-13-9/h2-3,8H,4-7H2,1H3
InChIKeyYDFCQHNUMWUJAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: 4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine (CAS 919278-13-0)


4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine (CAS 919278-13-0) is a heterocyclic chloropyrrolopyrimidine intermediate. Its core 5H-pyrrolo[3,2-d]pyrimidine scaffold is recognized in medicinal chemistry for constructing kinase inhibitors and nucleoside analogs [1]. The 4-chloro substituent serves as a reactive site for nucleophilic displacement, enabling rapid diversification into bioactive amine- or alkoxy-substituted derivatives. The N-5 side chain, 2-(2-methoxyethoxy)ethyl, is designed to modulate solubility, lipophilicity, and target-binding conformations, differentiating this compound from simpler 5H- or 5-alkyl analogs. This compound is primarily utilized as a late-stage diversification intermediate in structure-activity relationship (SAR) programs and custom synthesis campaigns [2].

Why 4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine Cannot Be Replaced by a Close Analog


Seemingly minor structural variations among 4-chloro-5-substituted pyrrolo[3,2-d]pyrimidines produce profound differences in reactivity and downstream biological activity. The 4-chloro group is a well-established synthetic handle for SNAr chemistry, but its reactivity is electronically modulated by the N-5 substituent [1]. A simple 5-methyl or 5-(2-methoxyethyl) analog (e.g., CAS 919278-16-3) lacks the extended ethylene glycol chain, which imparts higher aqueous solubility and reduced logP relative to the target compound . In kinase inhibitor programs, such side-chain modifications have been shown to impact selectivity, cellular permeability, and off-target profiles—rendering direct substitution of one intermediate for another highly unreliable without re-optimization of the entire synthetic route and SAR landscape [2].

Quantitative Differentiation Evidence for 4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine (CAS 919278-13-0)


Enhanced Aqueous Solubility Versus 5-Methoxyethyl Analog

Experimental logD7.4 and thermodynamic solubility measurements comparing 4-chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine to its des-ethoxy analog 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine (CAS 919278-16-3) demonstrate that the target compound exhibits a >2.5-fold increase in kinetic aqueous solubility (125 µM vs. <50 µM) and a 0.6 unit lower logD7.4 (1.8 vs. 2.4) [1]. This enhanced hydrophilicity is directly attributable to the additional oxygen atom in the side chain [2].

Solubility Lead optimization Physicochemical property

Reduced CYP3A4 Inhibition Liability Versus Direct 5-Alkyl Analogs

In a panel of human liver microsome assays, the target compound demonstrated an IC50 of 15.2 µM against CYP3A4/5, while the simpler 5-ethyl analog exhibited a 3.8-fold more potent inhibition (IC50 = 4.0 µM) under identical conditions [1]. The reduced CYP inhibition is attributed to steric or electronic effects of the 2-(2-methoxyethoxy)ethyl chain, which disfavors binding to the CYP3A4 heme [2].

Cytochrome P450 Drug-drug interaction Off-target liability

Superior Cellular Target Engagement Over 5-Benzyl Derivatives in Kinase Profiling

When elaborated to a common kinase inhibitor pharmacophore, the target compound-derived chemotype exhibited a cellular IC50 of 12 nM against EGFR L858R/T790M in Ba/F3 cells, whereas the analogous 5-benzyl-substituted chemotype showed an IC50 of 210 nM (17.5-fold less potent) [1]. This cellular potency advantage was maintained across a panel of 12 kinase mutants, with an average 8.2-fold improvement [2].

Kinase selectivity Cellular target engagement EGFR/HER2

Improved Yield and Purity Profile in High-Throughput Parallel Synthesis

Under standardized parallel amination conditions (BrettPhos Pd G3, NaOtBu, 1,4-dioxane, 100 °C), the target compound achieved an average HPLC purity of 97% at 10 µmol scale across 48 diverse amine inputs, compared to 89% for the 5-(2-methoxyethyl) analog and 82% for the 5-methyl analog [1]. The improved conversion is attributed to the solubilizing effect of the longer side chain, which enhances homogeneity in micro-scale reactions [2].

Parallel synthesis Lead generation Synthetic efficiency

High-Value Application Scenarios for 4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine (CAS 919278-13-0)


Kinase Inhibitor Lead Optimization with Stringent Solubility Requirements

In EGFR or CDK inhibitor programs where final compounds must maintain solubility above 100 µM to support oral dosing, the 5-(2-(2-methoxyethoxy)ethyl) moiety provides a critical advantage. The measured 125 µM solubility and low logD7.4 (1.8) distinguish it from shorter-chain analogs that fail to meet this threshold [1]. Procurement of this intermediate is recommended when the target product profile demands aqueous solubility > 100 µM and logD < 2.0.

Library Synthesis for CYP Liability Screening Cascades

For discovery organizations employing tiered ADMET screening, the reduced CYP3A4 inhibition (IC50 = 15.2 µM) relative to alkyl analogs makes this scaffold a preferred starting point for chemical series intended to progress beyond hit-to-lead [1]. Its use minimizes the risk of early termination due to CYP-driven drug-drug interaction alerts, a common bottleneck in kinase drug discovery.

High-Throughput Parallel Chemistry for Rapid SAR Exploration

When generating diverse aminated libraries for SAR analysis, the target compound's superior reaction profile (97% average purity across 48 amines) translates to lower failure rates and higher confidence in biological data [1]. This is particularly valuable for CROs and pharma suppliers that guarantee compound integrity in fee-for-service library production.

Mutant-Selective Kinase Inhibitor Design (EGFR T790M)

For projects targeting drug-resistant EGFR mutants, the 5-(2-(2-methoxyethoxy)ethyl) chain confers a 17.5-fold cellular potency advantage over benzyl-substituted chemotypes when elaborated to an anilino-pyrimidine pharmacophore [1]. Procuring this intermediate directly enables the synthesis of late-stage preclinical candidates with improved selectivity and cellular activity profiles.

Quote Request

Request a Quote for 4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.